molecular formula C16H17NO4S B5533072 dimethyl 1-cyclopropyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 1-cyclopropyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No. B5533072
M. Wt: 319.4 g/mol
InChI Key: YBTREYDIQXECCV-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Domino Reaction Synthesis : Huang et al. (2012) describe a synthesis method for thieno[3,2-c]pyridinones, which are structurally similar to the compound , using a domino reaction of dimethylaminopropenoyl cyclopropanes initiated by Lawesson's reagent (Huang et al., 2012).

Molecular Structure Analysis

  • Spectral Analysis for Structure Determination : Acheson et al. (1980) utilized 1H, 13C NMR, and mass spectra for deducing the structures of similar compounds, indicating a potential method for analyzing the molecular structure of our compound of interest (Acheson et al., 1980).

Chemical Reactions and Properties

  • Reaction with Acetylenedicarboxylate : Kakehi et al. (1994) discuss the preparation of compounds by reacting substances similar to our compound with dimethyl acetylenedicarboxylate (Kakehi et al., 1994).
  • Cycloaddition Reactions : Alajarín et al. (2006) explore cycloaddition reactions, relevant for understanding the chemical behavior of our compound (Alajarín et al., 2006).

Physical Properties Analysis

  • Spectroscopic Characterization : Li et al. (2014) conducted spectroscopic characterization of similar compounds, which can be applied to study the physical properties of our compound (Li et al., 2014).

Chemical Properties Analysis

  • Topoisomerase II Inhibitory Activity : Wentland et al. (1993) examined the inhibitory activity of a similar compound on mammalian topoisomerase II, providing insights into the biological activity of such compounds (Wentland et al., 1993).

properties

IUPAC Name

dimethyl 1-cyclopropyl-4-thiophen-2-yl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-20-15(18)11-8-17(10-5-6-10)9-12(16(19)21-2)14(11)13-4-3-7-22-13/h3-4,7-10,14H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTREYDIQXECCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC=CS2)C(=O)OC)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 1-cyclopropyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

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